molecular formula C12H9ClN2O3 B11853238 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide CAS No. 86831-00-7

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide

Katalognummer: B11853238
CAS-Nummer: 86831-00-7
Molekulargewicht: 264.66 g/mol
InChI-Schlüssel: HRZUXIHFFUUBPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide is an organic compound with the molecular formula C₁₂H₉ClN₂O₃ It is a derivative of naphthalene, featuring both chloro and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide typically involves the nitration of naphthalene followed by chlorination and subsequent acetamidation. One common synthetic route includes:

    Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitronaphthalene.

    Chlorination: The 4-nitronaphthalene is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group, forming 2-chloro-4-nitronaphthalene.

    Acetamidation: Finally, the 2-chloro-4-nitronaphthalene is reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound generally follow similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-Chloro-N-(4-aminonaphthalen-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less commonly studied.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicinal Chemistry: Explored as a potential lead compound for the development of new pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The chloro group may also facilitate binding to specific molecular targets, enhancing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide can be compared with other similar compounds, such as:

    2-Chloro-N-(4-aminonaphthalen-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    2-Chloro-N-(4-nitrophenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring, affecting its chemical properties and applications.

    N-(2-chloro-4-nitronaphthalen-1-yl)acetamide:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

86831-00-7

Molekularformel

C12H9ClN2O3

Molekulargewicht

264.66 g/mol

IUPAC-Name

2-chloro-N-(4-nitronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H9ClN2O3/c13-7-12(16)14-10-5-6-11(15(17)18)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,16)

InChI-Schlüssel

HRZUXIHFFUUBPN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.